molecular formula C5H6FN3 B1445315 5-fluoro-N-methylpyrimidin-4-amine CAS No. 1353101-60-6

5-fluoro-N-methylpyrimidin-4-amine

Cat. No. B1445315
M. Wt: 127.12 g/mol
InChI Key: BSHLVEXYIJBURU-UHFFFAOYSA-N
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Description

5-fluoro-N-methylpyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H6FN3 and a molecular weight of 127.12 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 5-fluoro-N-methylpyrimidin-4-amine is 1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) . This indicates the presence of a fluorine atom and a methyl group attached to a pyrimidine ring.


Physical And Chemical Properties Analysis

5-fluoro-N-methylpyrimidin-4-amine is a solid substance at room temperature with a molecular weight of 127.12 . Its InChI code is 1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) .

Scientific Research Applications

Kinase Inhibitor Development

5-Fluoro-N-methylpyrimidin-4-amine derivatives have been explored for their potential as kinase inhibitors. A study outlined the synthesis of novel compounds (5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides) that demonstrate biological activity in this area, particularly in anticancer therapies (Wada et al., 2012).

Anti-HIV Agents

Research has also been conducted on analogs of 5-fluoro-N-methylpyrimidin-4-amine for their activity against HIV-1. Synthesized compounds showed potential as non-nucleoside reverse transcriptase inhibitors, with specific structures demonstrating comparable activity to existing HIV-1 inhibitors (Loksha et al., 2016).

Tubulin Inhibition Mechanism in Cancer

Another application of this compound is in the field of anticancer agents, specifically targeting tubulin inhibition. A series of triazolopyrimidines, which include the 5-fluoro-N-methylpyrimidin-4-amine structure, were synthesized and showed unique mechanisms of action in promoting tubulin polymerization without binding competitively with paclitaxel, thus offering a novel approach in cancer treatment (Zhang et al., 2007).

GPR119 Agonists

Research on 5-nitropyrimidine analogs, related to 5-fluoro-N-methylpyrimidin-4-amine, has shown potential as GPR119 agonists. These compounds demonstrated agonistic activity which could be relevant for treating metabolic disorders (Yang et al., 2013).

Antihypertensive Agents

A related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been investigated for its potential role in treating hypertension. This molecule acts as an I1 imidazoline receptor agonist, indicating a similar potential for 5-fluoro-N-methylpyrimidin-4-amine derivatives in antihypertensive therapies (Aayisha et al., 2019).

Safety And Hazards

The safety information for 5-fluoro-N-methylpyrimidin-4-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 .

properties

IUPAC Name

5-fluoro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLVEXYIJBURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Park, S Kye, ME Jung, CH Chae… - Bulletin of the …, 2023 - Wiley Online Library
… 2,4-Dichloro-5-fluoropyrimidine in isopropanol at 0C was added methylamine to give 2-chloro-5-fluoro-N-methylpyrimidin-4-amine. 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine and 3,5…
Number of citations: 0 onlinelibrary.wiley.com
H Chen, BK Chan, J Drummond… - Journal of medicinal …, 2012 - ACS Publications
… The residue was purified by silica gel chromatography using a methanol/dichloromethane gradient of 1–10% over 35 min to give pure 2-chloro-5-fluoro-N-methylpyrimidin-4-amine (26, …
Number of citations: 89 pubs.acs.org
LJ Farmer, MW Ledeboer, T Hoock… - Journal of medicinal …, 2015 - ACS Publications
While several therapeutic options exist, the need for more effective, safe, and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 84 pubs.acs.org
JJ Black, CL Brummel, P McCarthy, D Messersmith… - academia.edu
While several therapeutic options exist, the need for more effective, safe and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 0 www.academia.edu

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